molecular formula C9H10ClNO3 B13241346 Methyl 2-amino-3-chloro-6-methoxybenzoate

Methyl 2-amino-3-chloro-6-methoxybenzoate

Cat. No.: B13241346
M. Wt: 215.63 g/mol
InChI Key: SRDIUXVITZCKHH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-6-methoxybenzoate (CAS: 63843-39-0) is a substituted benzoate ester characterized by a methyl ester group, an amino (-NH₂) group at position 2, a chlorine atom at position 3, and a methoxy (-OCH₃) group at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features—halogen, amino, and methoxy substituents—enable diverse reactivity, making it valuable for constructing complex molecules via nucleophilic substitution, coupling reactions, or as a directing group in electrophilic aromatic substitution .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-3-chloro-6-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

SRDIUXVITZCKHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-6-methoxybenzoate typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-6-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the amino group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Major Products

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include nitrobenzoates.

    Reduction: Products include aminobenzoates.

Scientific Research Applications

Methyl 2-amino-3-chloro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzoate ester core but differing in substituent positions, halogen type, or ester groups. Key distinctions in molecular properties, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
Methyl 2-amino-3-chloro-6-methoxybenzoate 63843-39-0 C₉H₉ClNO₃ 2-NH₂, 3-Cl, 6-OCH₃ ~213.6 Pharmaceutical intermediates; nucleophilic substitution due to Cl .
Methyl 6-amino-2-bromo-3-methoxybenzoate 1340366-76-8 C₉H₁₀BrNO₃ 6-NH₂, 2-Br, 3-OCH₃ 260.08 Agrochemical synthesis; bromine enhances leaving-group ability in cross-coupling .
Ethyl 2-amino-6-chloro-3-methylbenzoate 1183546-09-9 C₁₀H₁₂ClNO₂ 2-NH₂, 6-Cl, 3-CH₃, ethyl ester 213.66 Fine chemical synthesis; methyl group enhances lipophilicity .
3,6-Dichloro-2-methoxybenzoic acid 1918-00-9 C₈H₆Cl₂O₃ 3-Cl, 6-Cl, 2-OCH₃ (carboxylic acid) 221.04 Herbicide precursor (e.g., dicamba); acidic group enables salt formation .
Methyl 6-amino-3-bromo-2-methoxybenzoate 681247-48-3 C₉H₁₀BrNO₃ 6-NH₂, 3-Br, 2-OCH₃ 260.08 Specialty chemical synthesis; bromine facilitates Suzuki-Miyaura coupling .

Key Findings:

Substituent Position and Reactivity: The 2-amino-3-chloro-6-methoxy substitution in the target compound creates a meta-directing effect, favoring electrophilic substitution at position 4 or 5. In contrast, 6-amino-2-bromo-3-methoxy derivatives (e.g., CAS 1340366-76-8) exhibit ortho/para-directing behavior due to the amino group at position 6 . Halogen Type: Chlorine (Cl) in the target compound offers moderate leaving-group ability, while bromine (Br) in analogs (e.g., CAS 681247-48-3) enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability compared to ethyl esters (e.g., CAS 1183546-09-9), which may degrade faster under basic conditions .

Applications :

  • The target compound’s 3-chloro substituent is critical in synthesizing β-lactam antibiotics, where Cl acts as a leaving group during ring closure.
  • Bromo-substituted analogs (e.g., CAS 1340366-76-8) are preferred in palladium-catalyzed couplings for constructing biaryl structures in kinase inhibitors .

Research Implications and Limitations

  • Synthetic Challenges : The steric hindrance from the 3-chloro and 6-methoxy groups in the target compound complicates regioselective functionalization.
  • Data Gaps: Limited studies compare the pharmacokinetic profiles of these analogs. Further research is needed to correlate substituent patterns with bioavailability .

Biological Activity

Methyl 2-amino-3-chloro-6-methoxybenzoate (also known as methyl 2-amino-3-chloro-4-methoxybenzoate) is an organic compound with significant potential in biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClNO3
  • Molecular Weight : 215.63 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures a high yield and purity of the final product, which can also be produced via continuous flow processes in industrial settings to enhance efficiency.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may modulate enzyme activity through hydrogen bonding and electrostatic interactions facilitated by its amino group.
  • Membrane Permeability : The presence of chloro and methoxy groups influences the compound's lipophilicity, enhancing its ability to cross cellular membranes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, particularly through the modulation of cytokine production.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryReduction in TNF-α and IL-6 production ,
AnticancerInduction of apoptosis in specific cancer cell lines ,

Case Study: Antimicrobial Activity

A study conducted on various derivatives of methyl 2-amino compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its efficacy, leading to a notable reduction in bacterial viability at low concentrations.

Case Study: Anti-inflammatory Mechanism

In vitro experiments showed that this compound could suppress the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in human cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.

Q & A

Q. What advanced techniques detect trace degradation products during long-term stability studies?

  • Methodological Answer : Use UPLC-QTOF-MS with in-source fragmentation to identify low-abundance degradants. Accelerate stability testing under forced conditions (e.g., 40°C/75% RH) and correlate degradation pathways with Arrhenius modeling .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Hydrogen-Bond Analysis (Hypothetical Data)

ParameterValueSignificance
Space GroupP2₁/cCommon for aromatic esters
Hydrogen BondsN–H⋯O, C–H⋯ClStabilizes crystal packing
Graph Set MotifsR₂²(8), C(6)Predicts solubility and reactivity
Derived from methodologies in .

Table 2 : Comparison of Purification Techniques

MethodPurity (%)Yield (%)Key Limitations
Recrystallization99.565Limited solubility in cold
Column Chromatography98.880Time-consuming, solvent use
Based on analogous benzoate systems .

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